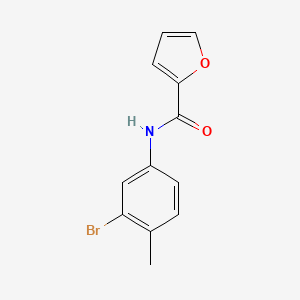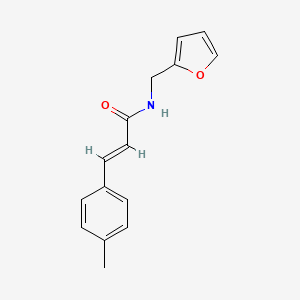![molecular formula C19H17N3O2 B5664544 ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate](/img/structure/B5664544.png)
ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate
説明
Ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate is a compound derived from the 6H-indolo[2,3-b]quinoxaline core, which is of interest due to its structural and chemical properties. This compound has been the subject of various studies exploring its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
- Triarylamines containing the 6H-indolo[2,3-b]quinoxaline core have been synthesized using palladium-catalyzed C-N and C-C coupling reactions, displaying green or yellow emission depending on the nature of the amine segment (Thomas & Tyagi, 2010).
- The synthesis of related compounds, such as ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, has been reported, showcasing the versatility of the quinoxaline derivatives (Makino & Yoshioka, 1987).
Molecular Structure Analysis
- The structure of 6H-indolo[2,3-b]quinoxaline derivatives has been confirmed using IR, NMR spectra, and elemental analyses. These techniques help elucidate the molecular structure and confirm the successful synthesis of these compounds (Shulga & Shulga, 2020).
Chemical Reactions and Properties
- 6H-Indolo[2,3-b]quinoxalines, including ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate, exhibit DNA intercalation properties. This characteristic is important for understanding their biological activity, including pharmacological applications (Moorthy et al., 2013).
Physical Properties Analysis
- The physical properties of the 6H-indolo[2,3-b]quinoxaline derivatives, such as thermal stability and glass transition temperatures, can be attributed to the presence of the dipolar 6H-indolo[2,3-b]quinoxaline segment. These properties are crucial for applications in various fields, including materials science (Thomas & Tyagi, 2010).
Chemical Properties Analysis
- The compounds based on the 6H-indolo[2,3-b]quinoxaline core display one-electron quasi-reversible oxidation couple, attributable to the oxidation of peripheral amines at the core. This electrochemical behavior is significant for understanding the reactivity and potential applications of these compounds (Thomas & Tyagi, 2010).
科学的研究の応用
DNA and Protein Interactions
6H-Indolo[2,3-b]quinoxaline, the core component of ethyl 3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanoate, is known for its DNA intercalation properties. The pharmacological actions of these compounds primarily involve DNA intercalation, which is crucial for understanding their anticancer, antiviral, and other activities. The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is significant for elucidating these activities. This stability depends on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and their orientation towards the GC-rich minor groove of the DNA (Moorthy et al., 2013).
Antimicrobial Properties
A study on the synthesis and characterization of some novel 6H-indolo[2,3-b]quinoxaline fused azetidinones highlighted their antimicrobial activity. These compounds showed effectiveness against both gram-positive and gram-negative bacteria, as well as fungal species. Notably, derivatives with para-nitro substitution were particularly effective as antimicrobial agents (Padmini et al., 2015).
Antiviral and Immunostimulatory Effects
6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline, a derivative, has been studied for its effect on biomarkers of inflammation in laboratory rats. It was found to elevate monocytic counts and potentiate the metabolic reserve of phagocytic cells, thereby strengthening innate antiviral resistance with minimized risks of potential autoimmunological adverse effects (Antonovych et al., 2015).
Synthesis and Characterization
The synthesis of 6H-indolo[2,3-b]quinoxalines and their reactions have been extensively studied, revealing the formation of various derivatives with potential bioactive properties. These studies involve different synthetic routes and characterizations, underscoring the versatility and potential of 6H-indolo[2,3-b]quinoxalines in various scientific applications (Shulga & Shulga, 2020).
Photovoltaic and Electrochemical Applications
Organic dyes based on 6H-indolo[2,3-b]quinoxaline have been synthesized and used as photosensitizers for dye-sensitized solar cells. These dyes, with different electron-rich π-conjugated bridges, have shown good photovoltaic performance, highlighting the potential of 6H-indolo[2,3-b]quinoxaline derivatives in renewable energy applications (Qian et al., 2015).
特性
IUPAC Name |
ethyl 3-indolo[3,2-b]quinoxalin-6-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-24-17(23)11-12-22-16-10-6-3-7-13(16)18-19(22)21-15-9-5-4-8-14(15)20-18/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUCPPHZRCIAES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
![1-acetyl-N-[2-(3-propoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5664507.png)
![1-(5-chloro-2-pyridinyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5664514.png)
![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)
![N-isopropyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5664552.png)
![[3-(2-methoxyethyl)-1-(3-methyl-2-butenoyl)-3-piperidinyl]methanol](/img/structure/B5664559.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5664573.png)
